Structural Differentiation: Des‑Chloro vs. Chloro Regorafenib – Molecular Weight and Formula Shift
The target compound is the direct des‑chloro analog of regorafenib. Regorafenib possesses a 4‑chloro‑3‑(trifluoromethyl)phenyl urea moiety (C₂₁H₁₅ClF₄N₄O₃, MW 482.82), whereas the target compound contains only a 3‑(trifluoromethyl)phenyl urea moiety (C₂₁H₁₆F₄N₄O₃, MW 448.37) . This single chlorine deletion reduces the monoisotopic mass by approximately 34 Da, a difference that is unambiguously resolved by mass spectrometry and that alters chromatographic retention in reversed‑phase HPLC .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₂₁H₁₆F₄N₄O₃; MW 448.37 g/mol; exact mass 448.1159 Da |
| Comparator Or Baseline | Regorafenib: C₂₁H₁₅ClF₄N₄O₃; MW 482.82 g/mol; exact mass 482.0770 Da |
| Quantified Difference | ΔMW = −34.45 g/mol; ΔCl = −1 chlorine atom; ΔH = +1 hydrogen atom |
| Conditions | Calculated from molecular formula; verified by high‑resolution mass spectrometry and NMR (vendor COA data). |
Why This Matters
This mass difference allows unequivocal identification of the impurity in LC‑MS workflows and ensures that the compound serves as a distinct reference marker that cannot be mimicked by regorafenib itself or by other chlorinated impurities.
